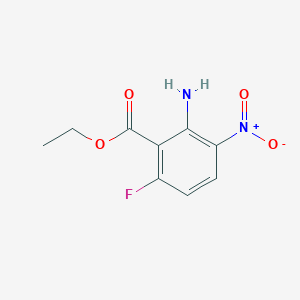

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-6-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSMHOIXOKZIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373368 | |

| Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150368-37-9 | |

| Record name | Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150368-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150368-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate. This document outlines its chemical and physical properties, detailed safety information, a plausible synthetic pathway, and an experimental workflow for its preparation and analysis.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₉FN₂O₄.[1] It is recognized as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.

| Property | Value | Reference |

| CAS Number | 150368-37-9 | [1] |

| Molecular Formula | C₉H₉FN₂O₄ | [1] |

| Molecular Weight | 228.18 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 75 - 77 °C | |

| Boiling Point | 369.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 177.5 ± 27.9 °C | [2] |

| Vapor Pressure | 1.15E-05 mmHg at 25°C | [2] |

| Refractive Index | 1.573 | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound. Note: This is a hypothetical procedure and must be optimized and validated under appropriate laboratory conditions by qualified personnel.

Materials:

-

Ethyl 2-amino-6-fluorobenzoate (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Caption: General experimental workflow for synthesis and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-amino-6-fluorobenzoate in a minimal amount of concentrated sulfuric acid, cooled in an ice bath with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent like ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Data (Hypothetical)

While specific experimental spectra for this compound are not publicly available, the following table outlines the expected characteristic signals based on its structure.

| Spectroscopy | Expected Signals |

| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group (CH₃ and OCH₂).- Signals in the aromatic region corresponding to the two protons on the benzene ring.- A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | - Signals for the two carbons of the ethyl group.- A signal for the carbonyl carbon of the ester.- Six distinct signals for the aromatic carbons, each with a unique chemical environment due to the substituents. |

| IR (Infrared) | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-F stretching vibration. |

Researchers should obtain and interpret their own analytical data to confirm the identity and purity of the synthesized compound. Commercial suppliers may provide access to NMR, HPLC, and other analytical data upon request.[4]

References

In-Depth Technical Guide: Molecular Weight of Ethyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a compound of interest in various research and development applications. This document details the elemental composition and precise molecular mass, presenting the data in a clear, tabular format for ease of reference.

Molecular Composition and Weight

The molecular formula for this compound is C₉H₉FN₂O₄.[1] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen are utilized for this calculation.

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011[2] | 108.099 |

| Hydrogen | H | 9 | 1.008[3][4] | 9.072 |

| Fluorine | F | 1 | 18.9984[5] | 18.9984 |

| Nitrogen | N | 2 | 14.007[6][7] | 28.014 |

| Oxygen | O | 4 | 15.999[8] | 63.996 |

| Total | 228.1794 |

The calculated molecular weight of this compound is 228.18 g/mol .

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Experimental Protocol: Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion of this compound to confirm its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified. The molecular weight is calculated from the observed m/z value.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Molecular Weight Calculation Workflow

Caption: Workflow for calculating the molecular weight.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

Structure Elucidation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

The fundamental identity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate is established by its unique Chemical Abstracts Service (CAS) number and molecular formula.

| Parameter | Value | Source |

| CAS Number | 150368-37-9 | [1][2][3] |

| Molecular Formula | C₉H₉FN₂O₄ | [2] |

| Molecular Weight | 228.18 g/mol | [1] |

General Experimental Protocols for Structure Elucidation

The definitive structure of a novel or uncharacterized organic compound like this compound is typically determined through a combination of spectroscopic techniques. The general experimental workflow is outlined below.

Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process, drawing from standard organic chemistry reactions such as electrophilic aromatic substitution and functional group manipulations. A generalized synthesis approach for a related compound, 2-Amino-3-fluoro-6-nitrobenzoic acid, involves:

-

Fluorination: Introduction of the fluorine atom onto the aromatic ring.[4]

-

Nitration: Addition of the nitro group via electrophilic aromatic substitution.[4]

-

Esterification: Conversion of the corresponding carboxylic acid to the ethyl ester.

-

Amination: Introduction of the amino group, often through the reduction of a nitro group or other precursors.[4]

A specific protocol for a similar, non-fluorinated compound, ethyl 2-amino-3-nitro-benzoate, involves the deprotection of a Boc-protected amine with HCl in methanol and ethyl acetate.[5]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethyl group would show a characteristic quartet and triplet. The aromatic protons' chemical shifts and coupling constants would be crucial for determining the substitution pattern on the benzene ring. The presence of the fluorine atom would introduce additional splitting (H-F coupling).

-

¹³C NMR (Carbon NMR): Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbons (e.g., carbonyl, aromatic, aliphatic). C-F coupling would also be observed for carbons near the fluorine atom.

2.2.2. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition (C₉H₉FN₂O₄) by providing a highly accurate mass measurement.

2.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: Characteristic stretching frequencies would be expected for the N-H bonds of the primary amine, the C=O of the ester, the N-O bonds of the nitro group, and the C-F bond.

Data for Related Compounds

While specific data for this compound is unavailable, the following tables present data for structurally similar compounds to provide a comparative context.

Table 1: ¹H NMR Data for Ethyl 2-amino-3-nitro-benzoate [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.40 | t | 7.1 | OCH₂CH₃ |

| 4.37 | q | 7.1 | OCH₂ CH₃ |

| 6.65 | dd | 8.0, 8.0 | Aromatic H |

| 8.25 | dd | 7.6, 1.2 | Aromatic H |

| 8.37 | dd | 7.6, 1.2 | Aromatic H |

| 8.46 | bs | - | NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Logical Workflow for Structure Elucidation

The process of determining the structure of a compound like this compound follows a logical progression from basic information to detailed structural features.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic methods. While a definitive set of experimental data for this specific molecule is not currently available in the public domain, the established analytical workflows and comparative data from related compounds provide a robust framework for its characterization. For researchers and scientists in drug development, a thorough and unambiguous structural determination is a critical first step in understanding the compound's chemical properties and potential biological activity.

References

- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2-AMINO-6-FLUORO-3-NITROBENZOIC ACID ETHYL ESTER | 150368-37-9 [chemicalbook.com]

- 4. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

- 5. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed data, experimental protocols, and workflow visualizations.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₉FN₂O₄ and a CAS number of 150368-37-9. The following table summarizes its key physical properties. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Physical Property | Value | Source |

| Molecular Weight | 228.18 g/mol | --INVALID-LINK-- |

| Melting Point | 75-77 °C | --INVALID-LINK-- |

| Boiling Point | 369.9±42.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.407±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 177.5±27.9 °C (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.573 (Predicted) | --INVALID-LINK-- |

| Vapor Pressure | 1.15E-05mmHg at 25°C (Predicted) | --INVALID-LINK-- |

Experimental Protocols

The following sections detail standard experimental procedures for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[1]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.[1] The sample is positioned adjacent to a calibrated thermometer.[1]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen for the analysis.

-

Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Agitation: The test tubes are agitated, for instance by vortexing, for a set period to ensure thorough mixing.

-

Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of a compound.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

The solution should be homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

-

An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

Sample Preparation:

-

The sample must be introduced into the mass spectrometer in a suitable form, typically as a dilute solution.

-

A small amount of the solid is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The resulting solution is then introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: A generalized synthetic workflow for substituted nitrobenzoates.

Caption: Experimental workflow for melting point determination.

References

An In-Depth Technical Guide to Ethyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a detailed, albeit adapted, experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a foundational understanding. This document also explores the potential biological significance of this class of compounds, suggesting avenues for future research and development.

Chemical and Physical Properties

This compound, with the CAS Number 150368-37-9, is a multifaceted organic molecule. Its core structure consists of a benzene ring functionalized with an ethyl ester, an amino group, a nitro group, and a fluorine atom. This unique combination of substituents imparts specific electronic and steric properties that are of interest in the design of novel bioactive compounds and functional materials.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₂O₄ | [1] |

| Molecular Weight | 228.18 g/mol | [1] |

| CAS Number | 150368-37-9 | [2] |

| Predicted Boiling Point | 369.9 ± 42.0 °C | [1] |

| Predicted Density | 1.407 ± 0.06 g/cm³ | [1] |

| Predicted Flash Point | 177.5 ± 27.9 °C | [1] |

| Predicted Refractive Index | 1.573 | [1] |

| Predicted Vapor Pressure | 1.15E-05 mmHg at 25°C | [1] |

| XLogP3 | 1.9 | [1] |

| PSA (Polar Surface Area) | 98.1 Ų | [1] |

Note: The physical properties listed above are predicted values and should be confirmed by experimental data.

Spectral Data

¹H NMR Data for Ethyl 2-amino-3-nitrobenzoate (400 MHz, CDCl₃):

-

δ 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃)

-

δ 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃)

-

δ 6.65 (dd, J=8.0Hz, 8.0Hz, 1H, Ar-H)

-

δ 8.25 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H)

-

δ 8.37 (dd, J=7.6Hz, 1.2Hz, 1H, Ar-H)

-

δ 8.46 (bs, 2H, NH₂) [3]

It is anticipated that the ¹H and ¹³C NMR spectra of this compound would show characteristic splitting patterns due to the presence of the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C coupling).

Experimental Protocols

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a general multi-step synthesis can be proposed based on established organic chemistry principles for analogous compounds.[4] This would typically involve the introduction of the fluorine, nitro, and amino groups onto a benzoic acid or ester precursor. The esterification of the corresponding carboxylic acid is a plausible final step.

Below is an adapted synthesis protocol based on the preparation of a structurally similar compound, which can serve as a starting point for the development of a robust synthetic route.

Adapted Synthesis of a Related Amino-Nitrobenzoate Ester:

This protocol describes the deprotection of a Boc-protected amine to yield the final product. The synthesis of the Boc-protected precursor would be a preceding multi-step process.

-

Step 1: Deprotection of the Amine

-

To a solution of ethyl 2-[(tert-butoxycarbonyl)amino]-6-fluoro-3-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., ethyl acetate) at 0°C under a nitrogen atmosphere, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 1N HCl in methanol/ethyl acetate).

-

The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to afford the pure this compound.

-

A detailed protocol for a related, non-fluorinated compound can be found in the provided search results.[3]

Caption: A hypothetical workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a substance that requires careful handling in a laboratory setting. The following safety precautions are recommended.[2]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure, Category 3) | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling and Storage:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, mist, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Incompatible with strong oxidizing agents.[2]

First Aid Measures:

-

In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of ingestion: Rinse mouth. Do NOT induce vomiting.[2]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule are found in compounds with known biological activities. The presence of a nitroaromatic group, a common feature in various pharmaceuticals, suggests potential for antimicrobial and anticancer properties.

Compounds with similar structures have been investigated as potential inhibitors or modulators in various biochemical pathways.[4] For instance, derivatives of 2-amino-6-nitrobenzothiazole have been studied as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[5]

The general mechanism by which nitroaromatic compounds can exert a biological effect often involves their reduction within cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or other biological effects.

Caption: A generalized hypothetical pathway for the intracellular activation and action of a nitroaromatic compound.

Conclusion and Future Directions

This compound is a chemical compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The presence of multiple functional groups offers numerous possibilities for derivatization to explore structure-activity relationships.

Future research should focus on:

-

The development and validation of a robust and scalable synthetic protocol.

-

Comprehensive characterization using modern analytical techniques to obtain definitive spectral and physical data.

-

In-depth biological screening to evaluate its potential as an antimicrobial, anticancer, or other therapeutic agent.

-

Elucidation of its mechanism of action and identification of specific cellular targets.

This technical guide serves as a foundational resource to stimulate and guide future research endeavors into this promising molecule.

References

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-6-fluoro-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ethyl 2-amino-6-fluoro-3-nitrobenzoate

This compound (CAS No. 150368-37-9) is an organic compound with the molecular formula C9H9FN2O4[1]. Its structure, featuring an aminobenzoate core with fluoro and nitro substitutions, suggests a complex interplay of functional groups that will dictate its solubility in various media. Understanding the solubility profile is a critical first step in the preclinical development of any potential therapeutic agent, as it influences bioavailability, formulation, and administration routes.

Theoretical Solubility Considerations

The solubility of an organic compound is governed by the principle of "like dissolves like". The molecular structure of this compound contains both polar (amino, nitro, ester) and non-polar (benzene ring, ethyl group) moieties.

-

Polar Solvents (e.g., Water, Ethanol): The amino, nitro, and ester groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents. The presence of the fluorine atom can also influence local polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and the ethyl group will favor interactions with non-polar solvents through van der Waals forces.

-

Aqueous Solutions of Varying pH: The basic amino group (pKa to be determined) and the potential for hydrolysis of the ester group under acidic or basic conditions can significantly alter the compound's charge state and, consequently, its aqueous solubility.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

This initial screening provides a general understanding of the compound's solubility characteristics in a range of common solvents.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a series of small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. The standard solvents for this classification include water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO3, and a non-polar organic solvent like diethyl ether or hexane.[2]

-

Observation: After each addition, vigorously shake the test tube and observe if the solid dissolves completely.[2]

-

Classification: Based on the observations, the compound can be classified into a specific solubility class, which can indicate the presence of acidic or basic functional groups.

Data Presentation:

The results of the qualitative solubility tests can be summarized in a table as follows:

| Solvent | Observation (Soluble/Insoluble) | Inference |

| Water | To be determined | Indicates overall polarity |

| 5% HCl | To be determined | Suggests the presence of a basic group (e.g., amine) |

| 5% NaOH | To be determined | Suggests the presence of an acidic group |

| 5% NaHCO3 | To be determined | Suggests the presence of a strong acidic group |

| Diethyl Ether | To be determined | Indicates lipophilicity |

This method provides a precise measurement of a compound's solubility in a specific solvent at a given temperature.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Agitation: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Data Presentation:

Quantitative solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | HPLC-UV |

| Propylene Glycol | 25 | To be determined | HPLC-UV |

| 0.1 M HCl | 25 | To be determined | HPLC-UV |

| pH 7.4 Buffer | 25 | To be determined | HPLC-UV |

Visualizing Experimental Workflows

The following diagram illustrates the decision-making process in classifying an unknown compound based on its solubility in different solvents.

References

An In-depth Technical Guide on the Stability and Reactivity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 150368-37-9). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers key aspects of its chemical stability, including thermal, hydrolytic, and photostability, as well as its reactivity with a focus on common transformations of its functional groups. Detailed experimental protocols for assessing stability and reactivity are provided, along with visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a substituted aromatic compound with amino, fluoro, nitro, and ethyl ester functional groups. These groups collectively influence its physical properties and chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150368-37-9 | [1][2] |

| Molecular Formula | C₉H₉FN₂O₄ | [1][2] |

| Molecular Weight | 228.18 g/mol | --- |

| Appearance | Yellow solid (typical for nitroaromatic compounds) | Inferred |

| Boiling Point | 369.9 ± 42.0 °C (Predicted) | --- |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | --- |

| Flash Point | 177.5 ± 27.9 °C | --- |

| Vapor Pressure | 1.15E-05 mmHg at 25°C | --- |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | [3] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthetic procedures.

General Stability

Under normal handling and storage conditions, this compound is a stable compound.[1][2] It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[2]

Thermal Stability

Thermal decomposition of this compound is expected to be an exothermic process. Upon heating, it will decompose, generating carbon oxides, hydrogen fluoride, and nitrogen oxides.[1][2]

Table 2: Predicted Thermal Stability Data (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Analytical Method |

| Decomposition Onset Temperature (T_onset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) |

| Heat of Decomposition (ΔH_d) | 300 - 1000 J/g | Differential Scanning Calorimetry (DSC) |

dot

Caption: Hypothetical thermal decomposition pathway.

Hydrolytic Stability

The presence of an ethyl ester functional group makes the compound susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be influenced by pH and temperature.

Photostability

Aromatic nitro compounds can be sensitive to light. Exposure to UV or visible light may lead to degradation. Photostability testing is recommended if the compound is to be used in applications where it will be exposed to light for extended periods.

dot

Caption: General workflow for stability assessment.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director.

Incompatible Materials

The compound should not be mixed with strong oxidizing agents.[1][2]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This transformation is a common step in the synthesis of more complex molecules.

Reactions of the Amino Group

The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

Electrophilic Aromatic Substitution

The interplay between the activating amino group and the deactivating nitro and fluoro groups, along with the ester, will direct the position of any further electrophilic substitution on the aromatic ring.

Cyclization Reactions

The ortho-relationship of the amino and ester groups allows for cyclization reactions to form heterocyclic systems. For instance, reaction with a suitable one-carbon synthon can lead to the formation of a quinazolinone ring system.

dot

References

Potential Biological Activity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Overview

Disclaimer: This document provides a technical overview of the potential biological activity of Ethyl 2-amino-6-fluoro-3-nitrobenzoate based on the analysis of structurally related compounds. As of the date of this publication, no direct experimental studies detailing the biological evaluation of this specific compound are publicly available. The information presented herein is intended for research and drug development professionals and is based on established principles of medicinal chemistry and pharmacology.

Introduction

This compound is a synthetic organic compound characterized by a benzene ring substituted with an ethyl ester, an amino group, a fluorine atom, and a nitro group. The unique combination of these functional groups suggests the potential for significant biological activity. The presence of a nitroaromatic scaffold, often found in antimicrobial and anticancer agents, coupled with a fluorine substitution known to enhance metabolic stability and binding affinity, makes this molecule a candidate for biological screening. This guide summarizes the predicted biological activities, proposes experimental workflows for its evaluation, and discusses potential mechanisms of action based on evidence from analogous chemical structures.

Predicted Biological Activities

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Potential: The nitroaromatic group is a key feature in several anticancer drugs. It can be bioreduced in the hypoxic environment of solid tumors to form reactive nitroso and hydroxylamine species that can induce DNA damage and apoptosis. The amino and fluoro substituents can modulate the compound's electronic properties, influencing its reduction potential and interaction with biological targets. Studies on substituted aminonitrobenzoates have demonstrated their potential as antineoplastic agents.

Antimicrobial Potential: Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals. This leads to damage of cellular macromolecules, including DNA, and ultimately cell death. The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes.

Proposed Experimental Evaluation

The following sections outline standard experimental protocols that can be employed to investigate the potential biological activities of this compound.

In Vitro Anticancer Activity Assays

A common workflow for evaluating the anticancer potential of a novel compound is depicted below.

Experimental Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Annexin V-FITC/PI Apoptosis Assay:

-

Treat cells with the compound at its IC50 concentration for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Antimicrobial Activity Assays

A typical workflow for assessing antimicrobial activity is outlined below.

Experimental Protocols:

-

Broth Microdilution for MIC Determination:

-

Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Potential Signaling Pathway Modulation

Given the anticancer potential, this compound may modulate key signaling pathways involved in cancer cell survival and proliferation. A hypothetical pathway is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

Quantitative Data from Structurally Similar Compounds

While no quantitative data exists for this compound, the following table summarizes the reported activities of some related compounds to provide a comparative context.

| Compound Class | Specific Example | Biological Activity | Reported IC50/MIC |

| Fluorinated Nitroaromatics | Fluorinated β-nitrostyrenes | Antibacterial | MICs in the range of 8-64 µg/mL against S. aureus and E. coli |

| Substituted Benzothiazoles | 2-(4-aminophenyl)benzothiazole derivatives | Anticancer | IC50 values in the nanomolar to low micromolar range against various cancer cell lines |

| Nitrobenzoate Derivatives | 3,5-Dinitrobenzoate esters | Antitubercular | MICs against M. tuberculosis in the low micromolar range |

Conclusion

This compound possesses structural motifs that are strongly associated with anticancer and antimicrobial activities. While direct experimental evidence is currently lacking, this technical guide provides a framework for its potential biological evaluation. The proposed experimental workflows and the discussion of potential mechanisms of action, based on the established activities of analogous compounds, offer a solid starting point for researchers interested in exploring the therapeutic potential of this molecule. Further investigation is warranted to elucidate its specific biological profile and to determine its viability as a lead compound in drug discovery programs.

Ethyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Review for Drug Development Professionals

An In-depth Guide to a Key Pharmaceutical Intermediate

Introduction

Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of fluorine and a nitro group onto the benzoate scaffold provides medicinal chemists with a versatile intermediate for creating complex molecules with potentially enhanced biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 150368-37-9, is a solid at room temperature.[1][2] Its molecular formula is C9H9FN2O4, and it has a molecular weight of 228.18 g/mol .[2] The presence of amino, fluoro, and nitro functional groups on the benzene ring makes it a reactive and versatile intermediate for further chemical modifications.[3]

| Property | Value | Reference |

| CAS Number | 150368-37-9 | [1][2] |

| Molecular Formula | C9H9FN2O4 | [2] |

| Molecular Weight | 228.18 g/mol | [2] |

| Physical Form | Solid | [1] |

Synthesis

A likely synthetic pathway would involve the nitration of a fluorinated anthranilic acid ester precursor. A general method for the synthesis of a related anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, starts from 2,6-dichlorobenzoic acid and involves nitration, esterification, selective fluorination, and catalytic hydrogenation.[5]

Furthermore, a detailed experimental protocol for the synthesis of the non-fluorinated analog, ethyl 2-amino-3-nitrobenzoate, has been reported.[6] This procedure involves the deprotection of a Boc-protected amine. Although not a direct synthesis of the target molecule, this method provides a valuable reference for the final steps of a potential synthetic route.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound, based on analogous reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar, non-fluorinated compound)

The following is an adapted experimental protocol for the synthesis of a related compound, ethyl 2-amino-3-nitrobenzoate, which may serve as a template for the synthesis of this compound.[6]

Materials:

-

Starting material (e.g., a protected form of ethyl 2-amino-6-fluorobenzoate)

-

Deprotection agent (e.g., trifluoroacetic acid if Boc-protected)

-

Solvent (e.g., dichloromethane)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the protected starting material in a suitable solvent.

-

Add the deprotection agent and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[7] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties.

While no specific biological activity data or involvement in signaling pathways for this compound has been reported in the literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated and nitrated benzoic acid derivatives are used in the synthesis of anti-cancer agents.[5]

Potential as a Pharmaceutical Intermediate

The structure of this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic ring systems, such as quinolines, quinoxalines, and benzimidazoles, which are common scaffolds in many approved drugs.

Caption: Potential applications of this compound in drug synthesis.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not available in the public domain, data for the analogous non-fluorinated compound, ethyl 2-amino-3-nitro-benzoate, can provide an estimation of the expected spectral features.[6]

Expected ¹H NMR (in CDCl₃):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet corresponding to the amino protons.

Expected ¹³C NMR:

-

Signals corresponding to the carbons of the ethyl group.

-

Signals in the aromatic region corresponding to the carbons of the benzene ring, with splitting patterns influenced by the fluorine atom.

-

A signal corresponding to the carbonyl carbon of the ester.

Further spectroscopic analysis, including IR and Mass Spectrometry, would be necessary to fully characterize the compound.

Conclusion

This compound is a promising chemical intermediate for the synthesis of novel drug candidates. Its unique combination of functional groups provides a versatile platform for the introduction of fluorine and further molecular diversification. While detailed experimental and biological data for this specific compound are limited in the current literature, its structural similarity to known pharmaceutical intermediates and the established importance of fluorinated nitroaromatics in medicinal chemistry highlight its potential value for researchers and scientists in the field of drug development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

The Enigmatic Intermediate: A Technical Overview of Ethyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a substituted aromatic compound with the chemical formula C9H9FN2O4, serves as a crucial, yet sparsely documented, intermediate in synthetic organic chemistry. Its significance lies in its utility as a building block for more complex molecules, particularly in the realm of pharmaceutical research and development. This technical guide aims to consolidate the currently available information on its discovery, history, chemical properties, and its role in synthesis, while also highlighting the existing gaps in the scientific literature.

Discovery and History: An Obscure Beginning

The precise origins of this compound are not well-documented in readily accessible scientific literature. Its history is primarily linked to its application in patent literature as a precursor for pharmacologically active compounds. The compound's CAS number, 150368-37-9, suggests its registration and likely first synthesis occurred in the latter half of the 20th century, a period of significant expansion in synthetic chemistry and drug discovery. However, the specific researchers, institutions, or the exact date of its first successful synthesis remain elusive. Its emergence is intrinsically tied to the need for tailored molecular scaffolds in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

While a comprehensive, peer-reviewed study detailing all of this compound's properties is not available, data from various chemical suppliers provides some insight into its characteristics. It is typically supplied as a solid. The following table summarizes the available quantitative data, much of which is predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C9H9FN2O4 | Multiple |

| Molecular Weight | 228.18 g/mol | Multiple |

| CAS Number | 150368-37-9 | Multiple |

| Predicted Density | 1.407 ± 0.06 g/cm³ | Supplier Data |

| Predicted Boiling Point | 369.9 ± 42.0 °C at 760 mmHg | Supplier Data |

| Predicted Flash Point | 177.5 ± 27.9 °C | Supplier Data |

| Predicted Refractive Index | 1.573 | Supplier Data |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single, dedicated scientific publication. However, based on the structure of the molecule and general principles of organic synthesis, a plausible synthetic route can be inferred. The synthesis would likely involve a multi-step process starting from a simpler commercially available benzoic acid derivative. The key transformations would include:

-

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

-

Fluorination: Introduction of a fluorine atom (-F) onto the aromatic ring.

-

Esterification: Conversion of the carboxylic acid group (-COOH) to its ethyl ester (-COOCH2CH3).

-

Amination: Introduction of an amino group (-NH2), often through the reduction of a nitro group, although in this case, the starting material may already contain the amino functionality.

The following diagram illustrates a generalized, hypothetical synthetic pathway.

Caption: A generalized, hypothetical synthetic pathway for this compound.

Role in Drug Development and Research

The primary documented application of this compound is as an intermediate in the synthesis of more complex heterocyclic compounds. A notable example is found in patent literature (AU2010272920B2), which describes its use in the preparation of aminopyridine derivatives intended for the treatment of tumors and inflammatory diseases.

In this context, the key reaction involving this compound is its hydrogenation under standard conditions. This reaction reduces the nitro group to a second amino group, yielding ethyl 2,3-diamino-6-fluorobenzoate. This resulting diamino compound is a versatile precursor for the construction of benzimidazole rings, a common scaffold in medicinal chemistry.

The workflow for this transformation and subsequent cyclization is depicted below.

Caption: Experimental workflow illustrating the use of this compound as a precursor to benzimidazole derivatives.

As this compound is a synthetic intermediate and not a final drug product, there is no information available regarding its involvement in specific biological signaling pathways. Its utility is in enabling the synthesis of molecules that may interact with such pathways.

Conclusion and Future Outlook

This compound is a valuable, albeit under-characterized, building block in synthetic and medicinal chemistry. While its historical discovery remains obscure, its application as a precursor to pharmacologically relevant compounds, such as benzimidazoles, is evident from patent literature. The lack of a dedicated, comprehensive scientific publication on this compound presents an opportunity for further research. A detailed study documenting its synthesis with a reproducible experimental protocol, along with a thorough characterization of its physical and spectroscopic properties, would be a valuable contribution to the chemical science community. Such work would provide a solid foundation for its broader application in the design and synthesis of novel molecules with potential therapeutic value.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-amino-6-fluoro-3-nitrobenzoate, its related compounds, and prospective derivatives. It covers synthetic methodologies, potential biological activities, and experimental protocols, drawing from existing literature on structurally similar molecules to inform the potential applications of this compound class in drug discovery and development.

Core Compound: this compound

This compound serves as a key building block in organic synthesis, particularly for the construction of various heterocyclic systems. Its substituted benzene ring, featuring amino, fluoro, and nitro groups, offers multiple reaction sites for derivatization.

Chemical Properties:

| Property | Value |

| CAS Number | 150368-37-9[1] |

| Molecular Formula | C₉H₉FN₂O₄[1] |

| Molecular Weight | 228.18 g/mol [1] |

| Appearance | Typically a solid |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions[1] |

Synthesis of the Core Compound and Analogs

The synthesis of substituted nitrobenzoic acids and their esters generally involves a multi-step process including nitration, fluorination, and amination or esterification.

General Synthetic Strategies

-

Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent like a mixture of nitric acid and sulfuric acid.

-

Fluorination: The fluorine atom can be introduced through methods like the Balz-Schiemann reaction on a corresponding amine or by nucleophilic aromatic substitution on a suitably activated precursor.

-

Amination: The amino group can be introduced by the reduction of a nitro group or through nucleophilic aromatic substitution.

-

Esterification: The ethyl ester can be formed by Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of a Structurally Similar Analog (Ethyl 2-amino-3-nitrobenzoate)

This protocol describes the deprotection of a Boc-protected amine to yield ethyl 2-amino-3-nitrobenzoate, a close analog lacking the fluorine atom. This method highlights a common strategy in the synthesis of such compounds.

Reaction: Deprotection of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.[2]

Materials:

-

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

-

Acetyl chloride

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Nitrogen gas

Procedure: [2]

-

A solution of HCl in methanol/ethyl acetate is prepared by the dropwise addition of acetyl chloride to a mixture of methanol and ethyl acetate at 0°C.

-

This acidic solution is then slowly added dropwise to a solution of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate at 0°C under a nitrogen atmosphere.

-

The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, with stirring continued for an extended period (e.g., 64 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, a saturated solution of sodium bicarbonate is added to the reaction mixture to neutralize the acid.

-

The product is extracted several times with ethyl acetate.

-

The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure to yield the product.

Expected Outcome:

Potential Derivatives and Their Biological Significance

The this compound core can be elaborated into a variety of heterocyclic structures with potential therapeutic applications. Based on the reactivity of the functional groups, key potential derivatives include quinazolinones and benzothiazoles.

Quinazolinone Derivatives

The reaction of anthranilic acid derivatives with various reagents can lead to the formation of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer properties. The amino and ester groups of this compound make it a suitable precursor for quinazolinone synthesis.

Potential Biological Activity:

-

Anticancer Agents: Quinazolinone derivatives have been designed and synthesized as potent anti-cancer agents, with some showing IC₅₀ values in the micromolar range against cell lines like MCF-7 and SW480.[3]

-

Enzyme Inhibition: Certain quinazolinones are known to target and inhibit enzymes crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[3]

Proposed Synthetic Workflow for Quinazolinone Derivatives:

Caption: Proposed synthetic pathway to fluoro-quinazolinone derivatives.

Benzothiazole Derivatives

2-Aminobenzothiazoles are another important class of heterocyclic compounds with diverse biological activities. While the synthesis from this compound is less direct, related structures like 2-amino-6-nitrobenzothiazole have been extensively studied.

Potential Biological Activity:

-

MAO Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), with some compounds exhibiting inhibitory activities in the nanomolar range.[4]

-

Anticancer Agents: Novel 2-aminobenzothiazole derivatives have been designed and evaluated as anticancer agents, showing activity against lung (A549) and breast (MCF-7) cancer cell lines.[5]

-

Kinase Inhibitors: Some benzothiazole derivatives have been explored as inhibitors of protein kinases like PI3Kγ.[5]

Signaling Pathway Implicated for Related Kinase Inhibitors:

Caption: PI3K/AKT signaling pathway targeted by related kinase inhibitors.

Quantitative Data from Related Compound Classes

The following tables summarize the biological activity of structurally related quinazolinone and benzothiazole derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Table 1: Anticancer Activity of Substituted Phenyl Quinazolinone Derivatives [3]

| Compound | Target Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 12.84 ± 0.84 |

| Derivative 1 | SW480 | 10.90 ± 0.84 |

| Cisplatin (Control) | MCF-7 | - |

| Erlotinib (Control) | SW480 | - |

Table 2: MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones [4]

| Compound | Target Enzyme | IC₅₀ | Selectivity Index (SI) |

| Compound 31 | MAO-B | 1.8 ± 0.3 nM | 766.67 |

| Compound 6 | MAO-A | 0.42 ± 0.003 µM | - |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Kinase Inhibition Assay

This is a general protocol to assess the ability of a compound to inhibit a specific kinase. The exact format (e.g., radiometric, fluorescence-based) will depend on the kinase and available reagents.

Materials:

-

Purified kinase enzyme (e.g., EGFR, PI3K)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

Test compounds

-

Assay buffer

-

Detection reagent (e.g., antibody-based detection for phosphorylated substrate, or a fluorescent ATP analog)

-

Microplate reader

Procedure:

-

In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a set time at a specific temperature to allow the phosphorylation of the substrate.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Workflow for a Typical Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a versatile scaffold for the synthesis of novel heterocyclic compounds. By leveraging established synthetic routes and drawing parallels from structurally related molecules with known biological activities, researchers can explore the potential of its derivatives as potent therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for initiating such drug discovery programs.

References

- 1. 150368-37-9|this compound|BLD Pharm [bldpharm.com]

- 2. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Ethyl 2-amino-6-fluoro-3-nitrobenzoate as a Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-6-fluoro-3-nitrobenzoate is a strategically functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, a fluorine atom, and an ethyl ester on a benzene ring, offers a rich platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of pharmacologically relevant molecules, particularly in the synthesis of fluorinated quinoxaline derivatives. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug discovery.

Chemical Properties and Spectroscopic Data

This compound (CAS No: 150368-37-9) is a stable organic compound typically supplied as a solid. The presence of diverse functional groups dictates its chemical reactivity and provides multiple handles for synthetic transformations.

| Property | Value |

| Molecular Formula | C₉H₉FN₂O₄ |

| Molecular Weight | 228.18 g/mol |

| Appearance | Yellow Solid |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM). Insoluble in water. |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data (Predicted) | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.0 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). The aromatic protons will show coupling to the fluorine atom. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 165-170 (C=O, ester), aromatic carbons in the range of 110-155 ppm with C-F and C-N couplings, δ ~62 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching of amine), ~1720 (C=O stretching of ester), ~1530 and ~1350 (asymmetric and symmetric N-O stretching of nitro group), ~1250 (C-F stretching). |

| Mass Spectrometry (EI) | m/z (%) = 228 (M⁺), fragments corresponding to the loss of ethoxy and nitro groups. |

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis of the Core Building Block: this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. A common strategy involves the nitration of a suitably substituted fluoroanthranilic acid ester.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl 2-amino-6-fluorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add Ethyl 2-amino-6-fluorobenzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the fluoroanthranilic acid ester over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

Application as a Synthetic Building Block: Synthesis of 7-Fluoro-8-nitro-1,4-dihydroquinoxaline-2,3-dione

A primary application of this compound is in the synthesis of heterocyclic compounds. The vicinal amino and nitro groups, after reduction of the nitro functionality, provide an ideal precursor for the formation of a quinoxaline ring system. This is a highly valuable transformation as quinoxaline derivatives are known to exhibit a wide range of biological activities.

Caption: Synthetic workflow for the preparation of a fluorinated quinoxalinedione.

Step 1: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of the ester and fluoro substituents is a key step. Several methods are effective for this transformation.

Method A: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro groups.[1][2]

Experimental Protocol:

-

To a solution of this compound (1 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Add concentrated hydrochloric acid (HCl) dropwise with stirring.

-